6-Bromo-N-cyclopropylpyridine-3-carboxamide is a chemical compound with the molecular formula and a molecular weight of approximately 241.09 g/mol. It is classified under the category of pyridine derivatives and is notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive compounds. The compound is identified by the CAS Number 1114563-25-5 and has various structural representations, including its InChI key and SMILES notation, which facilitate its identification in chemical databases .
The synthesis of 6-Bromo-N-cyclopropylpyridine-3-carboxamide can be achieved through several methods. One common route involves the reaction of cyclopropylamine with 6-bromo-3-pyridinecarboxylic acid derivatives. The general procedure includes:
This method highlights the compound's versatility as a synthetic intermediate, useful in further modifications to develop novel pharmaceuticals.
The molecular structure of 6-Bromo-N-cyclopropylpyridine-3-carboxamide can be represented in various ways:
1S/C9H9BrN2O/c10-8-4-1-6(5-11-8)9(13)12-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13)
C1CC1NC(=O)C2=CN=C(C=C2)Br
The structure features a bromine atom attached to the pyridine ring at position 6 and a cyclopropyl group connected through an amide bond to the carboxamide functionality. This arrangement contributes to its chemical reactivity and biological activity .
6-Bromo-N-cyclopropylpyridine-3-carboxamide can undergo various chemical reactions due to its functional groups:
These reactions are essential for developing derivatives with enhanced pharmacological properties .
The mechanism of action of 6-Bromo-N-cyclopropylpyridine-3-carboxamide primarily involves its interaction with biological targets such as enzymes or receptors. Its structural similarity to nicotinamide suggests potential interactions with nicotinamide adenine dinucleotide (NAD/NADH) systems:
The physical and chemical properties of 6-Bromo-N-cyclopropylpyridine-3-carboxamide include:
Additional properties include:
The primary applications of 6-Bromo-N-cyclopropylpyridine-3-carboxamide are found in scientific research and pharmaceutical development:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: